molecular formula C14H18N6 B12217559 (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine

(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine

Cat. No.: B12217559
M. Wt: 270.33 g/mol
InChI Key: AEKGDGXQNRWSKH-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine is a synthetic organic compound that belongs to the class of tetraaza-fluorene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Fluorene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tetraaza Moiety: This step involves the incorporation of nitrogen atoms into the fluorene core, often through nucleophilic substitution or cycloaddition reactions.

    Hydrazine Functionalization:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential therapeutic properties. Tetraaza-fluorene derivatives have been studied for their anticancer, antimicrobial, and antiviral activities.

Industry

In the industrial sector, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their stability and functional versatility.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-amine
  • (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-methanol

Uniqueness

Compared to similar compounds, (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine might exhibit unique properties due to the presence of the hydrazine group. This functional group can impart distinct reactivity and potential biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H18N6

Molecular Weight

270.33 g/mol

IUPAC Name

(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)hydrazine

InChI

InChI=1S/C14H18N6/c1-4-5-10-7-11(18-15)20-14(17-10)12-8(2)6-9(3)16-13(12)19-20/h6-7,18H,4-5,15H2,1-3H3

InChI Key

AEKGDGXQNRWSKH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NN)C)C

Origin of Product

United States

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